2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione
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Overview
Description
2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes a fused ring system containing both imidazole and thiazole rings. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiohydantoins with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of p-toluene sulfonic acid . This one-pot, three-component reaction is carried out under solvent-free conditions at elevated temperatures to yield the desired imidazo[2,1-b][1,3]thiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis . The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A closely related compound with similar biological activities.
Benzo[d]imidazo[2,1-b][1,3]thiazole: Another derivative with enhanced activity against certain bacterial strains.
Imidazo[2,1-b][1,3,4]thiadiazole: Known for its antitubercular and anticancer properties.
Uniqueness
2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione stands out due to its unique fused ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
86072-13-1 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole 1,1-dioxide |
InChI |
InChI=1S/C5H6N2O2S/c8-10(9)4-3-7-2-1-6-5(7)10/h1-2H,3-4H2 |
InChI Key |
LDCCNEAKOSGTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=NC=CN21 |
Origin of Product |
United States |
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